REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][C:19](=[O:24])[CH2:18]2>CO>[C:1]([C:22]1[CH:23]=[C:15]([Cl:14])[CH:16]=[C:17]2[C:21]=1[NH:20][C:19](=[O:24])[CH2:18]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1.08 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 162.5 g
|
Type
|
ADDITION
|
Details
|
was treated with 65 g
|
Type
|
STIRRING
|
Details
|
This mixture was stirred 15 min.
|
Duration
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15 min
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was triturated with boiling water
|
Type
|
WASH
|
Details
|
The chloroform solution was washed with 5% sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to yield approximately 55 g
|
Type
|
CUSTOM
|
Details
|
This material was then triturated with hot methanol
|
Type
|
CUSTOM
|
Details
|
the methanol evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield approximately 20 g
|
Type
|
EXTRACTION
|
Details
|
Extraction of a benzene solution of this material
|
Type
|
CUSTOM
|
Details
|
removed any starting 5-chloroindoline-2-one present
|
Type
|
WASH
|
Details
|
after washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the benzene
|
Type
|
CUSTOM
|
Details
|
yielded on evaporation 3 g
|
Type
|
CUSTOM
|
Details
|
on recrystallization from methanol
|
Type
|
CUSTOM
|
Details
|
yielded 2.5 g
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=C2CC(NC12)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |